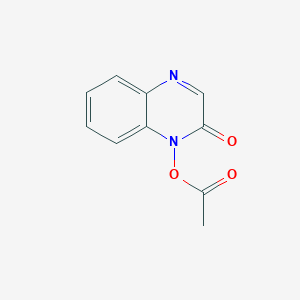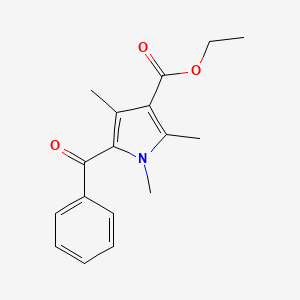![molecular formula C15H20O3 B14335186 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 106392-42-1](/img/structure/B14335186.png)
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid is a compound known for its significant role in various chemical and industrial applications. This compound is characterized by the presence of a hydroxy group and two isopropyl groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. Its unique structure contributes to its diverse reactivity and utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Formation of 3-[4-Oxo-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]propanoic acid.
Substitution: Formation of substituted derivatives like 3-[4-Nitro-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.
Scientific Research Applications
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, 3,5-Diisopropyl-4-hydroxybenzoic acid.
Uniqueness: The presence of the prop-2-enoic acid moiety and the specific arrangement of functional groups make it distinct in terms of reactivity and applications.
Properties
CAS No. |
106392-42-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9(2)12-7-11(5-6-14(16)17)8-13(10(3)4)15(12)18/h5-10,18H,1-4H3,(H,16,17) |
InChI Key |
ZJEXGIQYCHPQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


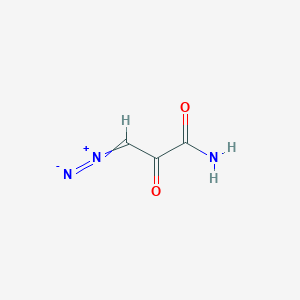


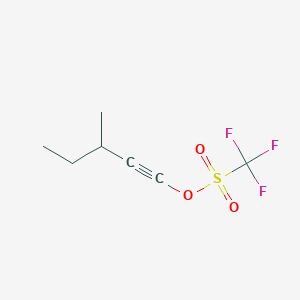
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

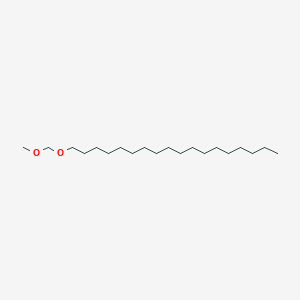
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
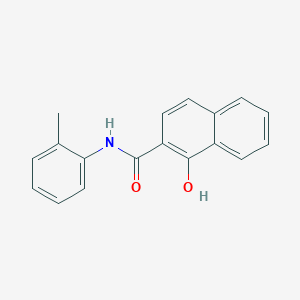
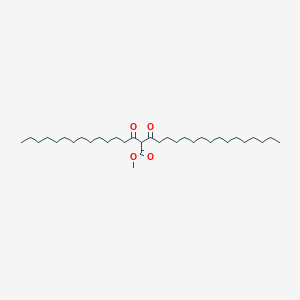
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

